molecular formula C18H26N2O5 B8049901 (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-phenylalanine

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-phenylalanine

Cat. No.: B8049901
M. Wt: 350.4 g/mol
InChI Key: LKKDBUCACVLRLD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-phenylalanine: is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl (BOC) protecting group, an oxetane ring, and an L-phenylalanine amino acid moiety

Properties

IUPAC Name

(2S)-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-17(2,3)25-16(23)19-10-18(11-24-12-18)20-14(15(21)22)9-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,19,23)(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKDBUCACVLRLD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1(COC1)N[C@@H](CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-phenylalanine typically involves multiple steps, starting with the protection of the amino group on L-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected L-phenylalanine is then reacted with an oxetane derivative to introduce the oxetane ring. The reaction conditions for this step may include the use of a strong base and a suitable solvent to facilitate the ring-closure reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: : The oxetane ring can be reduced to form a diol or other reduced derivatives.

  • Substitution: : The BOC protecting group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the BOC group.

Major Products Formed

  • Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: : Diols, alcohols, and other reduced derivatives.

  • Substitution: : Amino acids without the BOC group, allowing further functionalization.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The presence of the oxetane ring and amino acid moiety makes it a candidate for studying biological interactions and enzyme inhibition.

  • Medicine: : It may serve as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific diseases.

  • Industry: : Its unique structure could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-phenylalanine exerts its effects depends on its molecular targets and pathways. The BOC-protected amino group can interact with enzymes or receptors, while the oxetane ring may participate in binding interactions. The specific pathways involved would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups. Similar compounds might include other BOC-protected amino acids or oxetane derivatives, but the specific arrangement of these groups in this compound sets it apart. Some similar compounds to consider are:

  • BOC-protected amino acids: : These compounds share the BOC protecting group but lack the oxetane ring.

  • Oxetane derivatives: : These compounds contain the oxetane ring but may not have the amino acid moiety.

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